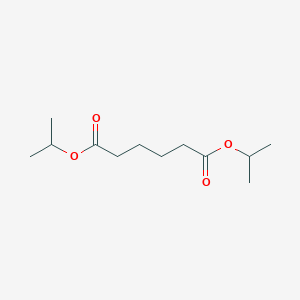

Diisopropyl Adipate

描述

属性

IUPAC Name |

dipropan-2-yl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-9(2)15-11(13)7-5-6-8-12(14)16-10(3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQWESQEGGJUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027641 | |

| Record name | Diisopropyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colourless liquid; Light alcoholic aroma | |

| Record name | Bis(1-methylethyl) hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diisopropyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

251.00 to 253.00 °C. @ 760.00 mm Hg | |

| Record name | Bis(1-methylethyl) hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Diisopropyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.963-0.968 (20°) | |

| Record name | Diisopropyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6938-94-9 | |

| Record name | Diisopropyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIISOPROPYL ADIPATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7E6YFV72X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis(1-methylethyl) hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-1 °C | |

| Record name | Bis(1-methylethyl) hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Reaction Conditions and Optimization

A molar ratio of 1:6 adipic acid to isopropyl alcohol is commonly employed to drive the equilibrium toward ester formation. Elevated temperatures (100–200°C) and prolonged reaction times (4–12 hours) are necessary to achieve yields exceeding 90%. For instance, a patent detailing diisobutyl adipate synthesis (a structurally analogous ester) reported 99.5% purity after refining with a calcium hydroxide-magnesium sulfate adsorbent. Although this method is scalable, its drawbacks include energy-intensive reflux conditions and the need for corrosive acid catalysts, which complicate waste management.

Heterogeneous Catalytic Systems

Recent advancements focus on replacing homogeneous acids with recyclable solid catalysts to improve sustainability. Fly ash-derived catalysts, composed of mixed oxides (e.g., SiO₂, Al₂O₃, Fe₂O₃), have demonstrated remarkable efficacy in esterification reactions.

Fly Ash Catalysts in Esterification

In a study comparing three fly ash types (FS-1, FP-1, FC-1), FS-1 achieved a 98% yield of dimethyl adipate under optimized conditions (200°C, 4 hours, 10 wt% catalyst loading). Adapting this protocol for this compound would involve substituting methanol with isopropyl alcohol. The catalyst’s high surface area and acidic sites facilitate proton transfer, while its heterogeneous nature allows for easy recovery and reuse without activity loss.

Table 1: Catalyst Performance in Adipate Ester Synthesis

| Catalyst | Substrate | Alcohol | Yield (%) |

|---|---|---|---|

| FS-1 Fly Ash | Adipic Acid | Methanol | 98 |

| H₂SO₄ | Adipic Acid | Isopropyl Alcohol | 95 |

| TsOH | Glucose Derivatives | Isopropyl Alcohol | 66 |

One-Pot Synthesis from Biomass Derivatives

Innovative approaches aim to integrate DIPA production into biorefinery workflows. A 2021 study demonstrated a one-pot system converting glucose-derived potassium glucarate into this compound via sequential deoxydehydration, hydrogenation, and esterification.

Reaction Mechanism and Additive Effects

Using TsOH as an acid additive, the one-pot process achieved a 66% yield of DIPA at 180°C over 24 hours. Critical steps include:

-

Deoxydehydration : Removal of hydroxyl groups from glucarate to form intermediate dienes.

-

Hydrogenation : Saturation of double bonds using H₂ gas.

-

Esterification : Reaction with isopropyl alcohol to finalize the ester.

While this method reduces reliance on fossil-derived adipic acid, its moderate yield and complex optimization requirements currently limit industrial adoption.

Purification and Refining Techniques

Post-synthesis refining is crucial to meet technical-grade specifications. A patented refining agent comprising calcium hydroxide, magnesium hydroxide, activated carbon, and magnesium sulfate (1:1:2:1.5 wt%) effectively adsorbed impurities, achieving a platinum-cobalt colorimetric index below 30 without vacuum distillation. This step reduces production costs by eliminating energy-intensive high-vacuum systems.

Industrial-Scale Production and Market Trends

Global DIPA demand is projected to grow at a 6.63% CAGR, reaching $898.51 million by 2029. Major manufacturers like Croda International and Lubrizol dominate the market, leveraging continuous-flow reactors and automated refining systems to enhance throughput. Environmental regulations are driving shifts toward bio-based feedstocks and non-corrosive catalysts, aligning with the one-pot methodology outlined in Section 3 .

化学反应分析

反应类型

己二酸二异丙酯主要经历酯化反应。它还可以在酸性或碱性条件下参与水解反应,导致形成己二酸和异丙醇 .

常用试剂和条件

酯化: 己二酸和异丙醇在催化剂存在下。

水解: 酸性或碱性条件,以分解酯键。

形成的主要产物

酯化: 己二酸二异丙酯和水。

水解: 己二酸和异丙醇.

科学研究应用

Cosmetic and Personal Care Applications

DIPA is widely utilized in cosmetic formulations due to its properties as a non-oily emollient. It enhances the texture of products while providing skin conditioning benefits.

Key Properties:

- Emollient : Acts as a lubricant on the skin surface, imparting a soft and smooth appearance.

- Rapid Absorption : Quickly penetrates the skin, making it suitable for formulations that require fast absorption.

- Low Residual Tack : Leaves minimal sticky residue, enhancing user experience in personal care products.

Common Uses:

- Moisturizers and Lotions : Used to improve skin hydration.

- Shaving Creams : Provides lubrication and reduces irritation during shaving.

- Makeup Products : Enhances spreadability and feel of foundations and lipsticks.

| Product Type | Application of DIPA |

|---|---|

| Moisturizers | Softening agent, enhances hydration |

| Shaving Creams | Reduces friction, improves glide |

| Sunscreens | Enhances spreadability, non-greasy feel |

| Hair Care Products | Improves texture, reduces frizz |

Pharmaceutical Applications

DIPA has been investigated for its potential therapeutic benefits, particularly in drug formulations.

Adjuvant Effects

Research indicates that DIPA can enhance the efficacy of certain drugs by acting as an adjuvant. A study demonstrated that DIPA activated TRPA1 channels in sensory neurons, which may have implications for enhancing skin sensitization in topical applications .

Case Study: Contact Hypersensitivity

In a mouse model, DIPA was shown to augment contact hypersensitivity responses when used alongside fluorescein isothiocyanate (FITC). This suggests potential applications in enhancing vaccine efficacy or topical treatments .

Plasticizer Applications

DIPA serves as an alternative plasticizer in various materials, particularly in PVC and cellulose esters.

Benefits as a Plasticizer:

- Low Temperature Resistance : Maintains flexibility at lower temperatures.

- Compatibility : Compatible with a range of polymers, improving mechanical properties without compromising safety profiles compared to traditional phthalate plasticizers.

Research Findings

A study highlighted that DIPA could replace phthalate esters without significant loss in performance while addressing health concerns associated with phthalates .

Industrial Applications

DIPA is also employed in industrial applications such as cleaning agents and agricultural products.

Uses in Industry:

- Solvent Properties : Acts as a solvent for various chemical formulations.

- Carrier for Agrochemicals : Used to enhance the effectiveness of agricultural chemicals.

| Industry Sector | Application of DIPA |

|---|---|

| Cleaning Products | Solvent and emulsifier |

| Agriculture | Carrier for pesticides |

| Textile Treatment | Improves fabric feel and durability |

作用机制

己二酸二异丙酯主要通过其润肤剂和溶剂特性发挥作用。它增强了制剂的延展性和吸收性,提供光滑且不油腻的质地。该化合物与皮肤表面相互作用,形成一层保护层,有助于保持水分 .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key properties of DIPA and its structural analogs:

Toxicity and Irritation

- A hydrogel containing DIPA showed low skin irritation in vivo .

- Dibutyl Adipate : Insufficient data in 1996 led to re-evaluation; additional studies confirmed safety in cosmetics at specified concentrations .

- Diethylhexyl Adipate : While the ester itself is stable, its presence in PBAT mulch films raises concerns due to co-extracted toxic compounds (e.g., 2,6-diisopropyl phenyl isocyanate at 557.27 µg/g) .

Functional Differences

- Plasticizer Efficiency : DIPA’s lower molecular weight enhances compatibility with polylactic acid (PLA) in aqueous dispersions, improving film transparency at room temperature . Diethylhexyl adipate’s higher molecular weight limits its use in biodegradable polymers.

- Diethylhexyl adipate breaks down to ethylhexyl alcohol, also non-genotoxic .

Regulatory and Commercial Considerations

- DIPA is preferred in cosmetics over phthalates due to its safety profile and non-comedogenic properties .

- Diisopropyl sebacate, while structurally similar to DIPA, is less commercially prevalent due to impurities and narrower application scope .

生物活性

Diisopropyl adipate (DIPA) is an ester derived from adipic acid and isopropanol. It is primarily used as a plasticizer and solvent in various industrial applications, but its biological activity has garnered attention in recent research. This article explores the biological activities of DIPA, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

It is characterized by its low viscosity, good thermal stability, and ability to dissolve a wide range of substances, making it suitable for use in formulations requiring a non-toxic solvent.

1. Cellular Mechanisms

DIPA has been shown to interact with various cellular pathways, influencing processes such as apoptosis, autophagy, and inflammation. Notably, it acts as an activator of the TRPA1 receptor, which is involved in nociception and inflammatory responses .

- Apoptosis and Cell Cycle : Research indicates that DIPA may modulate apoptosis through the NF-κB signaling pathway, which plays a crucial role in cell survival and proliferation .

- Inflammation : DIPA's interaction with G-protein coupled receptors (GPCRs) suggests potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

2. Antimicrobial Activity

DIPA exhibits antimicrobial properties against various pathogens, including bacteria and viruses. Studies have demonstrated its efficacy against:

- Bacterial Infections : DIPA has shown activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

- Viral Infections : Preliminary findings suggest that DIPA may inhibit the replication of certain viruses such as HIV and HSV, though further research is needed to elucidate the mechanisms involved .

3. Neuronal Signaling

DIPA influences neuronal signaling pathways, particularly through its interaction with neurotransmitter receptors. It has been noted for its effects on:

- 5-HT Receptors : DIPA's modulation of serotonin receptors may contribute to its potential anxiolytic effects .

- Calcium Channels : Its ability to affect calcium ion channels could have implications for neuroprotection and synaptic plasticity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DIPA against common pathogens in clinical settings. Results indicated that DIPA significantly reduced the growth of Staphylococcus aureus and Escherichia coli when tested in vitro. The study concluded that DIPA could be developed into a topical antimicrobial agent for wound care applications.

Case Study 2: Inflammatory Response Modulation

In a controlled experiment using animal models of inflammation, DIPA was administered to assess its impact on inflammatory markers. The results demonstrated a significant reduction in TNF-alpha levels, suggesting that DIPA may serve as an effective anti-inflammatory agent.

Research Findings Summary

| Biological Activity | Mechanism/Pathway | Findings |

|---|---|---|

| Apoptosis | NF-κB signaling | Modulates cell survival |

| Antimicrobial | Direct action on bacteria/viruses | Effective against S. aureus, E. coli |

| Neuronal signaling | Interaction with 5-HT receptors | Potential anxiolytic effects |

| Inflammation | GPCR activation | Reduces TNF-alpha levels |

常见问题

Basic Research Questions

Q. What are the molecular and structural characteristics of DIPA, and how do they influence its physicochemical behavior in experimental systems?

- Answer : DIPA (C₁₂H₂₂O₄; molecular weight 230.30 g/mol) is a diester of adipic acid and isopropanol. Its IUPAC name is bis(1-methylethyl) hexanedioate , with a linear aliphatic chain and two isopropyl ester groups. The ester groups confer polarity, while the hexanedioate backbone provides flexibility, influencing solubility (e.g., miscibility with alcohols/ethers but low water solubility) and viscosity . Structural symmetry enhances thermal stability, making it suitable for high-temperature applications in polymer research .

Q. What synthetic routes are commonly employed for DIPA production in laboratory settings, and what are their optimization parameters?

- Answer : DIPA is synthesized via acid-catalyzed esterification of adipic acid with excess isopropanol under reflux. Key parameters include:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (typical yields: 85–92%) .

- Temperature : 80–100°C to drive equilibrium toward ester formation.

- Purification : Vacuum distillation (boiling point: 252.6°C at 760 mmHg) or solvent extraction to remove unreacted acid .

Advanced Research Questions

Q. How can researchers experimentally determine the spreading efficiency and polarity of DIPA in formulation studies?

- Answer : Contact angle measurements on synthetic substrates (e.g., silicone) are used to assess spreading. For example:

- Method : High-speed imaging captures droplet dynamics. DIPA’s low initial contact angle (e.g., 25° ± 3°) indicates rapid wetting due to its moderate polarity (Log Kow ~4–5) .

- Comparative analysis : DIPA spreads faster than higher-molecular-weight esters (e.g., octyldodecyl stearoyl stearate), correlating with its lower viscosity (5–10 mPa·s at 25°C) .

Q. What methodological considerations are critical for quantifying DIPA in biological or environmental matrices?

- Answer : Use GC-MS or HPLC-UV with the following steps:

Extraction : Liquid-liquid extraction (LLE) with hexane or ethyl acetate for lipid-rich samples .

Derivatization : Not required due to DIPA’s volatility.

Calibration : Prepare standards in matrix-matched solvents (e.g., 0.1–50 µg/mL).

Validation : Assess recovery (≥80%) and limit of detection (LOD < 0.1 µg/mL) .

- Note : DIPA is used as an internal standard in NEFA assay kits due to its inertness and resolvable chromatographic peaks .

Q. How can contradictions in toxicological data for DIPA and its analogs be resolved?

- Answer : Conflicting reports on skin irritation (e.g., reversible erythema in rabbits) require:

- Analog comparison : DIPA’s hydrophobicity (Log Kow ~4.33) and molecular weight (230.30 g/mol) align closer to diisopropyl sebacate than dibutyl adipate, making the former a better analog for toxicity extrapolation .

- Dose normalization : Express results as mg/kg/day rather than % concentration to account for metabolic differences.

- In vitro assays : Use reconstructed human epidermis (RhE) models to supplement animal data .

Q. What experimental designs are recommended for studying DIPA’s stability under varying storage conditions?

- Answer : Stability testing should include:

- Temperature : Accelerated degradation studies at 40°C/75% RH over 6 months (ICH Q1A guidelines).

- Light exposure : UV-Vis spectroscopy to monitor ester bond cleavage (λmax ~210 nm) .

- pH sensitivity : Hydrolysis rates increase below pH 4 or above pH 9; buffer selection (e.g., phosphate vs. citrate) impacts degradation kinetics .

Methodological Resources

- Data Tables :

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 252.6°C (760 mmHg) | |

| Log Kow (Octanol-Water) | ~4.33 | |

| Viscosity (25°C) | 5–10 mPa·s | |

| Contact Angle (Silicone) | 25° ± 3° |

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。